Ipratropium-d7 Bromide

描述

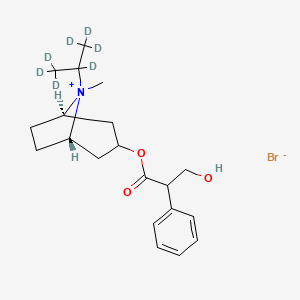

Structure

3D Structure of Parent

属性

分子式 |

C20H30BrNO3 |

|---|---|

分子量 |

419.4 g/mol |

IUPAC 名称 |

[(1S,5R)-8-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i1D3,2D3,14D; |

InChI 键 |

LHLMOSXCXGLMMN-UDNHRDGISA-M |

手性 SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

规范 SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

产品来源 |

United States |

Synthetic Methodologies for Ipratropium D7 Bromide

Precursor Synthesis Strategies for Deuterated Moieties

The foundational step in the synthesis of Ipratropium-d7 Bromide is the preparation of the isotopically labeled fragments. High isotopic purity of these precursors is paramount, as separating incompletely deuterated variants from the final product is exceptionally challenging. neulandlabs.comnih.gov

The target molecule contains a heptadeuterated isopropyl group attached to the nitrogen atom of the tropane (B1204802) ring. simsonpharma.compharmaffiliates.com The key reagent for introducing this group is 2-Bromopropane-d7 (isopropyl-d7 bromide). pharmaffiliates.comusbio.net The synthesis of this precursor typically begins with a heavily deuterated isopropanol.

Isopropanol-d8 can be prepared via the reduction of acetone-d6 (B32918) using deuterated reducing agents, or through catalytic deuteration of acetone. iaea.org Subsequently, Isopropanol-d7 or -d8 is treated with a brominating agent, such as hydrobromic acid (HBr), to substitute the hydroxyl group with a bromine atom, yielding 2-Bromopropane-d7. atamanchemicals.comatamankimya.com This is a standard nucleophilic substitution reaction.

Table 1: Reagents for Deuterated Isopropyl Moiety Synthesis

| Reagent | Role | Reference |

|---|---|---|

| Acetone-d6 | Starting material for Isopropanol-d7/d8 | |

| Isopropanol-d7/d8 | Direct precursor to 2-Bromopropane-d7 | sigmaaldrich.com |

| Hydrobromic Acid (HBr) | Brominating agent | atamanchemicals.comatamankimya.com |

| Deuterium (B1214612) Gas (D₂) | Deuterium source for catalytic reduction |

While the deuterium atoms in this compound are located on the isopropyl group, the outline necessitates a discussion of isotopic incorporation into the tropane core. The tropane ring system is the bicyclic scaffold of the molecule. bris.ac.uk Methods for labeling tropane alkaloids like tropine (B42219) and atropine (B194438) often involve hydrogen-deuterium exchange (H/D exchange) reactions catalyzed by transition metals such as ruthenium or platinum. nih.govjst.go.jp

A notable method allows for the regioselective deuteration of tropine at the N-methyl group. nih.gov This is achieved using a ruthenium-on-carbon (Ru/C) catalyst in the presence of deuterium oxide (D₂O). jst.go.jp Such site-selective labeling is crucial in mechanistic studies and for creating specific isotopologues. Other approaches involve building the tropane skeleton from smaller, already deuterated precursors, though this is a more synthetically demanding route. researchgate.net

Total Synthesis of this compound

The final assembly of this compound involves the covalent attachment of the deuterated isopropyl moiety to the nitrogen of the atropine scaffold.

The conclusive step in the synthesis is the quaternization of the tertiary amine in atropine. Atropine is first synthesized by the esterification of tropine with tropic acid. researchgate.net The nitrogen atom of the tropane ring in atropine is then alkylated using the previously prepared 2-Bromopropane-d7. pharmaffiliates.com

This reaction is a nucleophilic substitution where the nitrogen atom acts as the nucleophile, attacking the carbon atom bonded to the bromine in the deuterated isopropyl reagent. The reaction is typically carried out in a non-polar organic solvent such as chloroform (B151607) or acetonitrile (B52724). rsc.orggoogle.com

Table 2: Typical Conditions for Quaternization of Atropine

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Atropine, 2-Bromopropane-d7 | researchgate.netpharmaffiliates.com |

| Solvent | Chloroform, Acetonitrile, or Ethanol (B145695) | rsc.orggoogle.com |

| Temperature | Room temperature or slightly elevated (e.g., 40-50 °C) | google.com |

The stereochemistry of the tropane ring system is critical for the compound's pharmacological activity. numberanalytics.com The nitrogen atom in the tropane skeleton is a stereocenter upon quaternization. Direct quaternization of atropine with isopropyl bromide (or its deuterated analog) can result in a mixture of two diastereomers, where the isopropyl group is oriented in either an axial or equatorial position relative to the piperidine (B6355638) ring of the scaffold. rsc.org

To achieve stereochemical control, an alternative pathway can be employed. This involves the N-demethylation of atropine to its secondary amine derivative, noratropine. rsc.orgnih.gov This intermediate is then sequentially alkylated, first with 2-Bromopropane-d7 to form N-isopropyl-d7-noratropine, followed by methylation. This sequence provides better control over the stereochemical outcome at the quaternary nitrogen center, leading to the desired isomer where the isopropyl group is in the equatorial position and the methyl group is axial. rsc.org

Purification and Isolation Techniques for Deuterated Analogs

The purification of this compound is a critical final stage to ensure the compound meets stringent purity standards for its use as an analytical standard or in research. The process must remove not only chemical impurities but also address the isotopic purity.

Due to the similar physical properties of deuterated and non-deuterated compounds, separating isotopic impurities (e.g., Ipratropium-d6 from Ipratropium-d7) using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) is often difficult or impossible. neulandlabs.com This underscores the importance of using a deuterated precursor (2-Bromopropane-d7) with very high isotopic enrichment (e.g., >98 atom % D).

The final product is typically isolated and purified through recrystallization from a suitable solvent system to remove unreacted starting materials and by-products. google.com The chemical and isotopic purity of the final this compound is confirmed using a combination of analytical methods:

High-Performance Liquid Chromatography (HPLC): To assess chemical purity by separating the target compound from other chemical entities. moravek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and determine the positions and extent of deuterium incorporation. moravek.com

Mass Spectrometry (MS): To verify the molecular weight, which will be higher than the non-deuterated compound, and to quantify the isotopic purity of the final product. acs.org

The synthesis of this compound is achieved through the quaternization of atropine with a deuterated alkyl halide. Specifically, the seven deuterium atoms are located on the isopropyl group, as indicated by its chemical name: [8-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide. synzeal.comlgcstandards.com

The primary synthetic route involves the reaction of atropine with 2-bromo-1,1,1,2,3,3,3-heptadeuteropropane. researchgate.netyoutube.com Atropine, an ester derived from tropine and tropic acid, serves as the precursor. researchgate.net The nitrogen atom of the tropane ring in atropine acts as a nucleophile, attacking the carbon atom of the deuterated isopropyl bromide, which bears the bromine atom. This nucleophilic substitution reaction results in the formation of the quaternary ammonium (B1175870) salt, this compound. youtube.com

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, the general conditions for the synthesis of the non-deuterated Ipratropium (B1672105) Bromide can be adapted. These reactions are typically carried out in a suitable organic solvent, such as chloroform, dichloromethane, or absolute ethanol. google.comgoogle.com The reaction temperature and duration are critical parameters that are optimized to ensure complete quaternization while minimizing potential side reactions. For instance, a synthesis of non-deuterated Ipratropium Bromide involves reacting the precursor with methyl bromide in absolute ethanol at a temperature of 40-50°C for 8 hours. google.com Following the reaction, the product is typically isolated by concentration of the reaction mixture and crystallization, followed by filtration and drying. google.com

Isotopic Purity Assessment in Synthetic Processes

The assessment of isotopic purity is a critical step in the characterization of this compound to ensure its suitability as an internal standard. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of molecules with different numbers of deuterium atoms can be quantified. For this compound, the theoretical molecular weight is 419.4 g/mol . lgcstandards.com

High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic peaks and accurately calculating the isotopic enrichment. The analysis of the mass spectrum allows for the determination of the percentage of the desired d7 species, as well as the presence of any less-deuterated species (d0 to d6) that may arise from incomplete deuteration of the starting materials or from hydrogen-deuterium exchange during the synthesis.

Interactive Data Table: Theoretical Isotopic Distribution of Ipratropium-d7 Cation

The following table illustrates a theoretical isotopic distribution for the Ipratropium-d7 cation (C₂₀H₂₃D₇NO₃⁺), which would be observed in a mass spectrum. The relative intensities are calculated based on the natural abundance of isotopes.

| Isotopic Species | Mass (Da) | Relative Abundance (%) |

| M (all ¹²C, ¹⁴N, ¹⁶O) | 339.2 | 100.0 |

| M+1 | 340.2 | 22.8 |

| M+2 | 341.2 | 4.2 |

This is a simplified theoretical distribution. Actual experimental data would be used to determine the precise isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the specific locations of the deuterium atoms within the molecule. Both ¹H NMR and ²H NMR are valuable in this assessment.

In the ¹H NMR spectrum of this compound, the signal corresponding to the isopropyl methine proton and the two methyl groups would be significantly diminished or absent, confirming the successful incorporation of deuterium at these positions. The integration of any residual proton signals in this region can be used to quantify the level of isotopic enrichment.

²H NMR (Deuterium NMR) spectroscopy directly detects the deuterium nuclei. The spectrum of this compound would show signals corresponding to the different chemical environments of the deuterium atoms on the isopropyl group, providing definitive evidence of their presence and location.

The combination of mass spectrometry and NMR spectroscopy allows for a comprehensive assessment of the isotopic purity and structural integrity of synthesized this compound, ensuring its quality for use in sensitive analytical applications.

Advanced Analytical Characterization of Ipratropium D7 Bromide

Spectroscopic Analysis for Structural Confirmation and Deuteration Extent

Spectroscopic techniques are fundamental in verifying the chemical structure, confirming the location of deuterium (B1214612) atoms, and quantifying the level of isotopic enrichment in Ipratropium-d7 Bromide.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the precise location of deuterium atoms within the Ipratropium (B1672105) molecule. The synthesis of this compound targets the N-isopropyl group for deuteration.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a fully deuterated Ipratropium-d7 sample, the characteristic signals corresponding to the N-isopropyl protons would be absent or significantly diminished. Specifically, the septet and doublet signals for the isopropyl methine and methyl protons, respectively, would be replaced by very weak residual signals if deuteration is not 100%. By integrating the remaining proton signals against a known internal standard or other non-deuterated protons in the molecule (e.g., the aromatic protons of the phenyl group), the extent of deuteration can be quantified.

²H NMR (Deuterium NMR): A ²H NMR experiment would show signals at the chemical shifts corresponding to the deuterated positions. For this compound, a signal corresponding to the deuterated isopropyl group would be expected, providing direct evidence of deuterium incorporation at the intended sites.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also affected by deuteration. The carbon signals of the deuterated isopropyl group will exhibit splitting due to C-D coupling and will often show a slight upfield shift (isotopic shift). The multiplicity of these signals can further confirm the number of deuterium atoms attached to each carbon.

Table 1: Hypothetical ¹H NMR Data Comparison for Ipratropium Bromide and this compound

| Protons | Ipratropium Bromide (Expected δ, ppm) | This compound (Expected δ, ppm) |

| Isopropyl-CH | ~3.5 (septet) | Absent or significantly reduced |

| Isopropyl-CH₃ | ~1.4 (doublet) | Absent or significantly reduced |

| Aromatic-H | 7.2-7.5 (multiplet) | 7.2-7.5 (multiplet) |

| Tropic Acid α-CH | ~5.2 (triplet) | ~5.2 (triplet) |

This table is illustrative. Actual chemical shifts can vary based on solvent and instrument conditions.

Mass spectrometry is a critical tool for verifying the molecular weight of this compound and confirming its isotopic purity. The molecular weight of the non-deuterated Ipratropium cation is approximately 332.4 g/mol . With the replacement of seven protons (atomic mass ~1.008 amu) with seven deuterons (atomic mass ~2.014 amu), the molecular weight of the Ipratropium-d7 cation is expected to increase by approximately 7 g/mol .

The molecular formula for this compound is C₂₀H₂₃D₇BrNO₃, leading to a molecular weight of approximately 419.4 g/mol . lgcstandards.compharmaffiliates.com High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, distinguishing it from the unlabeled compound and from species with incomplete deuteration (d1 to d6). The mass spectrum would show a molecular ion peak corresponding to the Ipratropium-d7 cation [M-Br]⁺ at m/z ≈ 339.2. The isotopic distribution pattern is analyzed to ensure it matches the theoretical pattern for a molecule containing seven deuterium atoms, thus confirming the isotopic enrichment.

The IR spectrum for non-deuterated Ipratropium Bromide shows characteristic peaks for O-H stretching (~3400 cm⁻¹), C-H stretching (~2960 cm⁻¹), and a strong carbonyl (C=O) stretch from the ester group (~1730 cm⁻¹). researchgate.net In the spectrum of this compound, the C-H stretching region would be less intense, and new peaks corresponding to C-D stretching vibrations would appear at a lower frequency, typically in the range of 2100-2250 cm⁻¹. The presence of these C-D absorption bands provides direct evidence of deuteration.

Table 2: Key IR Absorption Bands for Ipratropium Bromide

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch | 3490, 3410, 3360 |

| C-H Stretch | 2960, 2860 |

| C=O Stretch (Ester) | 1696 |

| C=C Stretch (Aromatic) | 1625 |

Data obtained from the spectrum of non-deuterated Ipratropium Bromide in a KBr pellet. researchgate.net The C-D stretch for this compound would be expected in the 2100-2250 cm⁻¹ region.

Chromatographic Methodologies for Purity and Impurity Profiling

Chromatographic techniques are essential for separating this compound from its potential impurities, including non-deuterated Ipratropium, synthetic precursors, and degradation products.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used method for the analysis of Ipratropium Bromide and can be adapted for its deuterated analog. researchgate.netnih.gov Method development focuses on optimizing the separation of the main compound from any related substances.

A typical HPLC method for Ipratropium analysis involves a C8 or C18 column with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.netnih.gov Gradient elution is often employed to effectively resolve impurities with different polarities. researchgate.net Detection is commonly performed at a wavelength of around 220 nm, where the phenyl group exhibits strong absorbance. nih.govresearchgate.netuspnf.com

Validation of the HPLC method according to International Conference on Harmonisation (ICH) guidelines would include:

Specificity: Ensuring the method can distinguish this compound from its impurities and degradation products.

Linearity: Demonstrating a linear relationship between the peak area and the concentration over a specified range. Studies on non-deuterated Ipratropium have shown linearity in ranges such as 20-120 µg/ml and 5.0–200.0 µg/mL. researchgate.netnih.gov

Accuracy: Assessing the recovery of the analyte from a spiked matrix.

Precision: Evaluating the repeatability and intermediate precision of the method, with relative standard deviation (RSD) values typically required to be below 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. For Ipratropium Bromide, reported LOQ values can be as low as 3.81 µg/ml. ijrpc.com

Table 3: Example HPLC Method Parameters for Ipratropium Analysis

| Parameter | Condition | Reference |

| Column | Zorbax SB C18 (150 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | 10.0 mM potassium dihydrogen orthophosphate (pH 5.0) and methanol (B129727) (70:30, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 220 nm | nih.gov |

| Column Temperature | 30 °C | uspnf.com |

These parameters are for the analysis of non-deuterated Ipratropium Bromide and serve as a starting point for method development for this compound.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), allowing for faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. These advantages are particularly beneficial for impurity profiling, where trace-level impurities need to be detected and resolved from the main peak. A validated HPLC method can often be transferred to a UPLC system with appropriate adjustments to flow rate and gradient conditions, resulting in significantly shorter run times without compromising separation quality. The higher efficiency of UPLC is also advantageous for resolving isotopologues and closely related impurities that may be present in the this compound sample.

Gas Chromatography (GC) Considerations for Volatile Impurities (If Applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, for a compound like this compound, its direct analysis by GC is not feasible. As a quaternary ammonium (B1175870) salt, it is non-volatile and thermally labile, meaning it would decompose at the high temperatures required for GC analysis rather than transitioning into the gaseous phase.

Therefore, GC is not a standard method for analyzing this compound or its primary, non-volatile impurities. Analysis of potential volatile impurities that might be present from the synthesis process (e.g., residual solvents) could theoretically be performed on the bulk drug substance. However, for the analysis of the compound itself and its related non-volatile substances, liquid-phase separation techniques are required.

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a detection method, are essential for the detailed characterization of this compound.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the trace analysis of ipratropium and its isotopologues in various matrices. biomedres.infoalliedacademies.org The use of this compound as an internal standard is crucial in these assays to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.

LC-MS/MS methods have been developed for the simultaneous determination of ipratropium and other compounds in different formulations and biological samples. biomedres.infoalliedacademies.org These methods offer high sensitivity and specificity, allowing for the detection and quantification of trace-level impurities and degradation products. sierrajournals.compillbuys.comresearchgate.net For instance, stability-indicating LC-MS/MS methods can separate the active compound from products of forced degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. pillbuys.comresearchgate.net

In the context of non-human, in vitro metabolite identification, LC-MS/MS is used to profile and identify metabolic products in systems like liver microsomes. evotec.com Studies on ipratropium metabolism indicate that it undergoes ester hydrolysis to form inactive metabolites. hmdb.ca While extensive metabolism is not its primary clearance route, identifying these products is important. High-resolution mass spectrometry (HR-MS) aids in elucidating the structures of these metabolites without requiring synthesized standards. evotec.com A study analyzing degradation products identified several related substances, which were characterized using MS/MS analysis. sierrajournals.com

Table 1: Example of LC-MS/MS Method Parameters for Ipratropium Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., Inertsil C8-3, 250mm x 4.6mm, 5µm) | pillbuys.com |

| Mobile Phase | Gradient elution with an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) with heptane-1-sulfonic acid sodium salt) and an organic modifier (e.g., acetonitrile). | pillbuys.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) | biomedres.infonih.gov |

| Internal Standard | This compound | N/A (Standard Practice) |

Capillary Electrophoresis (CE) is another powerful separation technique that has been successfully applied to the analysis of ipratropium bromide. researchgate.netcolab.ws CE is particularly well-suited for charged species like quaternary ammonium compounds. It offers high separation efficiency, short analysis times, and requires minimal sample and solvent volumes.

A key application is the coupling of CE with mass spectrometry (CE-MS). A CE-MS method was developed for the analysis of quaternary ammonium drugs, including ipratropium, in equine urine. nih.gov This study highlighted the advantages of CE-MS over LC-MS for this specific application, noting that the drugs could be detected at 1 ng/mL in urine. nih.gov The electrophoretic separation provided a cleaner background by effectively separating the charged analytes from the neutral urine matrix, resulting in narrower peaks and improved sensitivity. nih.gov

Method Validation Parameters for Research Grade Compounds

The validation of analytical methods for research-grade compounds like this compound follows guidelines such as those from the International Council for Harmonisation (ICH) to ensure the reliability of the data. biomedres.infoalliedacademies.orgresearchgate.netresearchgate.net

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC and LC-MS methods, specificity is demonstrated by separating the analyte peak from all other potential peaks.

Forced degradation studies are a key part of establishing specificity. Ipratropium has been subjected to acid and base hydrolysis, oxidation, and thermal stress. pillbuys.comresearchgate.net The developed stability-indicating methods were able to resolve the main ipratropium peak from all degradation products, with peak purity analysis (using a PDA detector) confirming the homogeneity of the analyte peak. pillbuys.comresearchgate.net This is critical for accurately quantifying the compound without interference.

Quantitative analysis relies on establishing the method's linearity, accuracy, and precision.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a series of dilutions of a stock solution and assessed by the correlation coefficient (r²).

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated.

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netijrpc.com

The tables below summarize validation data from various published HPLC methods for Ipratropium Bromide, which are directly relevant for methods using this compound as an internal standard.

Table 2: Linearity of Ipratropium Bromide Analytical Methods

| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|

| 20 - 120 | 0.995 | researchgate.net |

| 20 - 120 | 0.9958 | researchgate.net |

| 24 - 56 | 0.999 | biomedres.infoalliedacademies.org |

| 2.00 - 6.00 | 0.999 | ijrpc.com |

| 2.5 - 12.5 | 0.996 | humanjournals.com |

Table 3: Accuracy and Precision of Ipratropium Bromide Analytical Methods

| Parameter | Finding | Reference |

|---|---|---|

| Accuracy (% Recovery) | 99.5% - 100.1% | researchgate.net |

| Accuracy (% Recovery) | 99.8% | researchgate.net |

| Accuracy (% Recovery) | 99.03% - 100.08% | biomedres.infoalliedacademies.org |

| Accuracy (% Recovery) | 97.1% - 104.25% | ijrpc.com |

| Precision (%RSD) - Intraday | <1.0% | researchgate.net |

| Precision (%RSD) - Interday | <1.0% | researchgate.net |

| Precision (%RSD) | <2% | biomedres.infoalliedacademies.org |

| Precision (%RSD) - Intraday | 1.47% - 1.56% | humanjournals.com |

| Precision (%RSD) - Interday | 1.43% - 1.71% | humanjournals.com |

Limits of Detection (LOD) and Quantification (LOQ)

Detailed Research Findings

Bioanalytical method validation, guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandates the establishment of the Lower Limit of Quantification (LLOQ) for the analyte of interest. europa.eu While the internal standard's response is monitored for consistency, its individual LOD and LOQ are not typically reported as a primary validation parameter. The crucial aspect is that the internal standard provides a consistent and reproducible signal at the concentration used in the assay, particularly at the LLOQ of the analyte.

In practice, the concentration of the deuterated internal standard, such as this compound, is kept constant across all calibration standards, quality control samples, and study samples. researchgate.net This ensures that the ratio of the analyte's response to the internal standard's response is proportional to the analyte's concentration, correcting for variability during sample processing and analysis.

While specific LOD and LOQ values for this compound are not detailed in published research, the LOD and LOQ for the non-deuterated form, Ipratropium Bromide, have been determined in various studies using High-Performance Liquid Chromatography (HPLC) with UV detection. These values provide an indication of the sensitivity achievable for this class of compounds.

For instance, one HPLC method determined the LOD and LOQ for Ipratropium Bromide to be 1.15 µg/ml and 3.49 µg/ml, respectively. researchgate.netxiahepublishing.com Another study reported an LOD of 0.20996 µg/ml and an LOQ of 0.63624 µg/ml for Ipratropium Bromide. scribd.com A separate RP-HPLC method established the LOD and LOQ for Ipratropium Bromide at 1.27 µg/ml and 3.81 µg/ml, respectively. sci-hub.se

When more sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) methods are employed for the quantification of ipratropium in biological matrices like plasma, the LLOQ for the analyte can be significantly lower, often in the picogram per milliliter (pg/ml) range. In such assays, a deuterated internal standard like this compound is indispensable. Although a specific LOD for the internal standard is not stated, its response must be stable and well above the background noise to ensure accurate quantification of the analyte down to its LLOQ.

The following data tables summarize the reported LOD and LOQ values for the non-deuterated Ipratropium Bromide, which helps to frame the analytical sensitivity in this context.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Ipratropium Bromide by HPLC

| Analytical Method | Limit of Detection (LOD) (µg/ml) | Limit of Quantification (LOQ) (µg/ml) | Source(s) |

|---|---|---|---|

| HPLC | 1.15 | 3.49 | researchgate.netxiahepublishing.com |

| HPLC | 0.210 | 0.636 | scribd.com |

| RP-HPLC | 1.27 | 3.81 | sci-hub.se |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ipratropium Bromide |

| N-butylscopolamine-d9 |

| Phenytoin |

Chemical Stability and Degradation Pathways of Ipratropium D7 Bromide

Forced Degradation Studies under Varied Stress Conditions

Forced degradation or stress testing is performed in line with International Council for Harmonisation (ICH) guidelines to elucidate the degradation pathways of drug substances. sierrajournals.comnih.gov Studies on Ipratropium (B1672105) Bromide have explored its stability under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light. nih.govnih.govresearchgate.net

Ipratropium Bromide is an ester and is therefore susceptible to hydrolysis. proquest.com Under acidic conditions, the molecule undergoes hydrolysis to yield tropic acid and a tropane (B1204802) derivative. proquest.comboehringer-ingelheim.com The kinetics of this hydrolysis have been examined, revealing that the reaction proceeds through both an uncatalyzed mechanism and a specific acid-catalyzed mechanism. proquest.com

The degradation rate in aqueous solutions is dependent on pH, with the minimum rate of hydrolysis observed at a pH of 3.5. proquest.comgoogle.com One study quantified the extent of degradation under acidic conditions (0.1 N HCl at 60°C for 4 hours) to be 13.42%. sierrajournals.comdntb.gov.uaindiandrugsonline.org

The compound is significantly less stable in alkaline environments compared to acidic or neutral solutions. researchgate.net The ester linkage is highly susceptible to base-catalyzed hydrolysis, which occurs rapidly in alkaline solutions. researchgate.netnih.gov This degradation pathway also results in the formation of tropic acid and a tropane derivative. nih.govmdpi.com

Studies have shown that a high-pH environment (pH > 4) accelerates the hydrolysis of the ester linkage. nih.govmdpi.com In a forced degradation study using 0.1N NaOH at 60°C for 4 hours, Ipratropium Bromide showed 26.39% degradation, confirming its greater instability under alkaline conditions compared to acidic stress. sierrajournals.comdntb.gov.uaindiandrugsonline.org

Ipratropium Bromide has demonstrated considerable susceptibility to oxidative degradation. google.com Forced degradation studies have shown that the drug degrades more significantly under oxidative stress than under acidic or alkaline hydrolysis. dntb.gov.uaindiandrugsonline.org One comparative study reported a degradation of 28.89% when subjected to oxidative conditions, which was the highest among all stress conditions tested in that particular study. dntb.gov.uaindiandrugsonline.org The specific byproducts of oxidative degradation are not extensively detailed in the available literature, but carrying out reactions under a nitrogen atmosphere has been shown to reduce the formation of oxidation products. google.com

The photostability of Ipratropium Bromide has been assessed as part of comprehensive forced degradation studies. nih.govresearchgate.net These studies involve exposing the drug substance to light to determine its potential for photodegradation. While these studies confirm that photolytic conditions are a standard part of stress testing for Ipratropium Bromide, specific details on the degradation pathways, the extent of degradation, and the byproducts formed under photolytic stress are not extensively documented in the reviewed literature. nih.govsemanticscholar.org

Ipratropium Bromide exhibits good thermal stability. Forced degradation studies have indicated that the compound shows no significant degradation under thermal stress conditions. dntb.gov.uaindiandrugsonline.orgresearchgate.net Differential scanning calorimetry (DSC) analysis shows that Ipratropium Bromide melts at approximately 230°C to 240°C, but with decomposition. researchgate.netresearchgate.net In one study where the compound was stored at 50°C for seven days, it retained over 90% of its integrity, which is within acceptable limits according to the US Pharmacopeia. bibliomed.org Another report indicates that impurity C, a known related substance, is more likely to form at temperatures above 20°C. google.com

| Stress Condition | Conditions Applied | Extent of Degradation (%) | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 N HCl, 60°C, 4 hours | 13.42% | dntb.gov.uaindiandrugsonline.org |

| Alkaline Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | 26.39% | dntb.gov.uaindiandrugsonline.org |

| Oxidative Degradation | Not Specified | 28.89% | dntb.gov.uaindiandrugsonline.org |

| Thermal Degradation | Not Specified | No degradation observed | dntb.gov.uaindiandrugsonline.org |

| Thermal Degradation | 50°C, 7 days | < 10% | bibliomed.org |

Identification and Characterization of Degradation Products

The primary degradation pathway for Ipratropium Bromide is the hydrolysis of its ester bond. nih.gov This process yields two main degradation products:

Tropic Acid : A carboxylic acid resulting from the cleavage of the ester group. proquest.com

Tropane derivative : The corresponding alcohol portion of the ester. proquest.com

Application of High-Resolution Mass Spectrometry for Degradant Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of degradation products. While specific HRMS studies on Ipratropium-d7 Bromide are not documented, the fragmentation patterns of Ipratropium Bromide have been characterized using mass spectrometry. sierrajournals.com These studies provide a basis for identifying potential degradants of the deuterated compound. The mass shift of 7 Da due to the deuterium (B1214612) atoms would be a key marker in identifying degradants of this compound.

A stability-indicating gradient LC-MS/MSn method has been developed for the quantitative determination of process-related impurities and degradation products of Ipratropium Bromide in pharmaceutical formulations. guidetopharmacology.org This method successfully separated degradation products formed under various stress conditions, and the mass balance was found to be satisfactory, demonstrating the method's capability to indicate stability. guidetopharmacology.org Such a method would be directly applicable to the analysis of this compound, with adjustments for the mass differences of the parent compound and its degradants.

Table 1: Potential Degradation Products of Ipratropium Bromide Identified in Forced Degradation Studies

| Stress Condition | Major Degradation Products |

| Acid Hydrolysis | Tropic acid, N-isopropyl-nor-atropine |

| Alkaline Hydrolysis | Tropic acid, N-isopropyl-nor-atropine |

| Oxidation | Unspecified oxidation products |

This table is based on data for the non-deuterated Ipratropium Bromide and represents expected degradation products for the d7 analogue.

Chromatographic Separation of Degradants and Parent Compound

Various chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated for the separation of Ipratropium Bromide from its impurities and degradation products. nih.govresearchgate.netingenza.comresearchgate.netnih.govdrugfuture.com These methods are crucial for monitoring the stability of the drug substance and its formulations.

A reversed-phase HPLC method using an acetonitrile (B52724)/potassium phosphate (B84403) buffer gradient mobile phase has been reported to effectively separate Ipratropium Bromide from related compounds such as tropic acid, N-isopropyl-nor-atropine, 8-s-ipratropium bromide, and apo-ipratropium (B12785063) bromide. nih.govingenza.com This method proved to be stability-indicating, as it could resolve all degradants from the active component in samples subjected to accelerated stability conditions. nih.govingenza.com

Another study detailed a stability-indicating RP-HPLC method that showed significant degradation of Ipratropium Bromide under oxidative (28.89%), alkaline (26.39%), and acidic (13.42%) conditions, with no degradation observed under thermal stress. nih.gov These chromatographic conditions would likely be suitable for the analysis of this compound, allowing for the separation and quantification of the parent compound and its deuterated degradants.

Table 2: Example of a Validated RP-HPLC Method for Ipratropium Bromide

| Parameter | Condition |

| Column | Kromasil ODS 150 x 4.6 mm C18 |

| Mobile Phase | Acetonitrile:Potassium di-hydrogen phosphate buffer (60:40 V/V) |

| Flow Rate | 1 ml/min |

| Detection | UV at 254 nm |

| Retention Time | 3.7 min |

This table summarizes a method developed for the non-deuterated Ipratropium Bromide. nih.gov

Influence of Deuteration on Compound Stability Mechanisms

Specific research on the influence of deuteration on the stability mechanisms of this compound has not been found in the reviewed literature. However, general principles of deuterium's effects on chemical stability and reaction kinetics can be discussed.

Kinetic Isotope Effects on Degradation Rates

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.govnih.gov This is due to the C-D bond being stronger than the C-H bond. neulandlabs.com If the cleavage of a C-H bond is the rate-determining step in a degradation pathway, substituting that hydrogen with deuterium would be expected to slow down the degradation rate, thereby enhancing the compound's stability. wikipedia.orgnih.gov For this compound, the seven deuterium atoms are located on the isopropyl group. medchemexpress.com If any of the degradation pathways involve the cleavage of a C-H bond on this isopropyl group in the rate-limiting step, a primary KIE could be observed, leading to increased stability.

Stereochemical Impact on Stability Pathways

Ipratropium Bromide is a chiral molecule. guidetopharmacology.org The degradation of chiral drugs can sometimes be stereoselective, meaning one enantiomer may degrade faster than the other. wikipedia.org Deuteration at or near a chiral center can potentially influence the stereochemical stability of a molecule. deutramed.com While the deuterium atoms in this compound are not directly at the chiral centers of the tropic acid moiety or the tropane ring, their presence could subtly influence the molecule's conformation and interactions, which might have a minor impact on the stereoselectivity of degradation pathways. However, without specific studies on this compound, any such effects remain speculative. The degradation of chiral drugs can be influenced by stereospecific interactions, which in some cases can lead to changes in the drug's toxicity profile. wikipedia.org

Applications of Deuterated Ipratropium Bromide in Mechanistic Research

Utilization as an Internal Standard in Quantitative Bioanalytical Assays (In Vitro/Non-Human)

In the realm of quantitative bioanalysis, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. Ipratropium-d7 bromide is ideally suited for this role in the quantification of ipratropium (B1672105) in various biological matrices.

Isotopic dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched compound, such as this compound, to a sample prior to analysis. nih.gov Because the deuterated internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer. Any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the internal standard, these variations are normalized, leading to a significant enhancement in the precision and accuracy of the measurement. nih.gov

A typical validation of a bioanalytical method using this compound as an internal standard would assess parameters such as accuracy and precision at multiple concentration levels. The data below illustrates the expected performance of such an assay.

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (CV, %) |

|---|---|---|---|

| 1.0 | 1.03 | 103.0 | 4.5 |

| 10.0 | 9.85 | 98.5 | 3.2 |

| 100.0 | 101.2 | 101.2 | 2.8 |

| 500.0 | 495.5 | 99.1 | 1.9 |

The "matrix effect" is a common challenge in LC-MS analysis, where co-eluting endogenous components from the biological or environmental sample can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.net Because this compound has the same chromatographic retention time and ionization characteristics as the non-deuterated ipratropium, it experiences the same degree of matrix effects. nih.gov Therefore, by using the ratio of the analyte to the deuterated internal standard, the influence of the matrix is effectively canceled out, ensuring reliable results even in complex samples like plasma, urine, or tissue homogenates. researchgate.netnih.gov

The effectiveness of matrix effect compensation can be evaluated by comparing the response of the analyte in the presence and absence of the biological matrix. The following table demonstrates how an ideal internal standard like this compound would perform in such an assessment.

| Analyte Concentration (ng/mL) | Matrix Factor (Analyte Response in Matrix / Analyte Response in Solvent) | IS-Normalized Matrix Factor | Precision (CV, %) of IS-Normalized Matrix Factor (n=6) |

|---|---|---|---|

| Low QC (3.0) | 0.85 | 1.01 | 3.8 |

| High QC (400.0) | 0.88 | 0.99 | 2.5 |

Elucidation of Metabolic Pathways (In Vitro/Non-Human Models)

Deuterated compounds are invaluable tools for studying the biotransformation of drugs. The use of this compound can help in identifying metabolites and understanding the enzymatic processes involved in its breakdown in non-human in vitro and in vivo systems.

In vitro metabolism studies, often conducted using liver microsomes or other subcellular fractions, are crucial for identifying the enzymes responsible for drug metabolism, such as cytochrome P450 (CYP) enzymes. nih.govresearchgate.net When this compound is incubated with these enzyme preparations, the resulting metabolites will retain the deuterium (B1214612) label, or a portion of it, depending on the site of metabolic modification. This isotopic signature allows for the unambiguous identification of drug-related metabolites from the complex background of the incubation matrix using mass spectrometry. The mass shift corresponding to the deuterium label helps to confirm the molecular weight of the metabolites and provides clues about their structure.

Studies on the metabolism of radiolabeled ipratropium bromide have identified several metabolites. nih.gov A similar study using this compound would aim to confirm these findings and potentially identify new metabolic pathways.

In non-human in vivo studies, such as those conducted in rats, this compound can be administered to trace the metabolic fate of the drug. jst.go.jp By analyzing biological samples like urine, feces, and plasma at different time points, researchers can identify and quantify the parent drug and its metabolites. The deuterium label acts as a clear marker to distinguish the administered drug and its biotransformation products from endogenous compounds. This approach provides a detailed picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A study investigating the metabolic fate of 14C-labeled ipratropium bromide in rats found that the drug is partly metabolized, with one of the metabolites identified as N-isopropyl-methyl-nortropium bromide. nih.gov A hypothetical study using this compound could yield data such as that presented in the following table.

| Compound | Percentage of Administered Dose Detected in Urine |

|---|---|

| This compound (Unchanged) | 5.2% |

| Metabolite A-d7 (e.g., N-isopropyl-methyl-nortropium-d7 bromide) | 2.8% |

| Metabolite B-d7 | 1.5% |

| Other Minor Metabolites-d7 | 0.9% |

Fundamental Receptor Binding and Kinetic Studies

Ipratropium bromide exerts its pharmacological effect by acting as a non-selective antagonist at muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3). selleckchem.comdroracle.ainih.gov While deuteration is not expected to significantly alter the equilibrium binding affinity of a ligand for its receptor, this compound could theoretically be used in specialized mass spectrometry-based binding assays. However, for standard radioligand binding assays, the non-deuterated form is typically used.

Receptor binding studies are fundamental to understanding the affinity of a drug for its target. These are often conducted as competition assays where the ability of an unlabeled ligand, such as ipratropium bromide, to displace a radiolabeled ligand from the receptor is measured. The results are typically expressed as the inhibitory constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium.

Kinetic studies, on the other hand, provide information about the rate at which a drug binds to (association rate constant, k_on) and dissociates from (dissociation rate constant, k_off) its receptor. These parameters can be crucial for understanding the onset and duration of drug action.

Research on the non-deuterated form of ipratropium bromide has established its binding affinities for various muscarinic receptor subtypes. It is anticipated that this compound would exhibit very similar binding characteristics.

| Receptor Subtype | Tissue/Cell Line | Reported Ki or IC50 (nM) | Reference |

|---|---|---|---|

| M1 | - | 2.9 | selleckchem.com |

| M2 | - | 2.0 | selleckchem.com |

| M3 | - | 1.7 | selleckchem.com |

| Muscarinic Receptors (non-selective) | Human Airway Smooth Muscle | 0.5 - 3.6 | nih.gov |

| Muscarinic Receptors (non-selective) | Rat Airway and Lung Tissue | Kd of 23 ± 11 pmol/L | mednexus.orgmednexus.org |

Receptor Binding Affinity Characterization using Labeled Ligands

Radioligand binding assays are a cornerstone for characterizing the affinity of a drug for its receptor. In these assays, a radiolabeled ligand competes with an unlabeled ligand (the compound of interest) for binding to the receptor. While this compound itself is not typically the primary labeled ligand, its role as an internal standard is critical when liquid chromatography-mass spectrometry (LC-MS) is used as the detection method to quantify the amount of unlabeled Ipratropium Bromide bound to the receptor. This allows for the precise determination of binding affinity constants such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

Ipratropium Bromide is known to be a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), binding to M1, M2, and M3 subtypes with similar high affinity. droracle.ainih.gov Studies have reported IC50 values in the nanomolar range for these receptors. selleckchem.com The use of this compound in the analytical phase of these studies ensures the accuracy of these determinations by correcting for variations in sample processing and instrument response.

Table 1: Illustrative Receptor Binding Affinity Data for Ipratropium Bromide

| Receptor Subtype | IC50 (nM) |

|---|---|

| M1 | 2.9 |

| M2 | 2.0 |

| M3 | 1.7 |

Note: This data is for the non-deuterated Ipratropium Bromide. This compound is used to ensure the accuracy of such measurements.

Dissociation Kinetics from Muscarinic Receptors in Preclinical Models

The duration of action of a drug is often related to its dissociation kinetics, or how quickly it unbinds from its receptor. While some muscarinic antagonists like tiotropium (B1237716) exhibit slow dissociation from M3 receptors, contributing to their long-acting profile, Ipratropium Bromide is generally considered to have a faster dissociation rate. nih.gov

Studies investigating the dissociation kinetics of Ipratropium Bromide from muscarinic receptors in preclinical models, such as preparations of airway smooth muscle, would benefit from the use of this compound as an internal standard in the analytical methods used to measure the concentration of the drug over time. This allows for the construction of accurate dissociation curves and the calculation of the dissociation rate constant (k-off).

In Vitro Pharmacological Characterization of Receptor Subtype Selectivity

Ipratropium Bromide is recognized as a non-selective muscarinic antagonist, meaning it does not show significant preference for one muscarinic receptor subtype over another. droracle.ainih.govqdcxjkg.com Pharmacological studies characterizing this lack of selectivity often involve functional assays on cells or tissues expressing different muscarinic receptor subtypes. For instance, the ability of Ipratropium Bromide to inhibit acetylcholine-induced responses is measured and compared across M1, M2, and M3 expressing systems. The precise quantification of Ipratropium Bromide concentrations in these assays, facilitated by the use of this compound as an internal standard, is essential for accurately determining its potency (e.g., pA2 values) at each receptor subtype and confirming its non-selective profile.

Application in Drug Discovery and Development Research Beyond Clinical Phases

Beyond fundamental mechanistic studies, this compound plays a role in the broader drug discovery and development landscape, particularly in preclinical in vitro and toxicology studies.

In Vitro Profiling and Screening Assays

During drug discovery, new chemical entities are often profiled against a panel of receptors and enzymes to identify potential on-target and off-target activities. In such screening campaigns, accurate concentration-response curves are paramount. The inclusion of deuterated standards like this compound in the analytical workflow of high-throughput screening (HTS) assays that utilize mass spectrometry for detection enhances the reliability and comparability of data across different compounds and screening runs.

The FDA has provided guidance on in vitro studies for Ipratropium Bromide inhalation products, which includes various analytical tests. fda.gov The principles of using a stable-isotope labeled internal standard are fundamental to the good laboratory practices that underpin such regulatory submissions.

Mechanistic Toxicology Studies in Cellular Models (Excluding Human Toxicity Data)

Mechanistic toxicology aims to understand the molecular and cellular events that lead to adverse effects of a substance. taylorfrancis.com In vitro cellular models are commonly used to investigate potential mechanisms of toxicity. For example, studies might explore the effects of high concentrations of Ipratropium Bromide on cell viability, apoptosis, or specific signaling pathways in cell lines. A study on rat ventricular myocytes showed that Ipratropium Bromide could exacerbate ischemia/reperfusion injury in a dose-dependent manner. nih.gov In such investigations, accurate quantification of the compound's concentration in the cell culture medium and within the cells is crucial. This compound would serve as an indispensable internal standard for LC-MS-based methods to ensure the precision of these measurements, allowing for a clear correlation between drug concentration and the observed toxicological endpoint. The use of deuterated compounds in this context helps to mitigate the metabolic degradation of the parent drug, which can be a confounding factor in toxicological assessments. nih.govresearchgate.net

Future Research Directions for Isotopic Analogs in Pharmaceutical Sciences

Development of Novel Deuterated Compounds for Mechanistic Studies

The development of novel deuterated compounds like Ipratropium-d7 Bromide is pivotal for elucidating complex biological and chemical mechanisms. The primary principle underpinning this application is the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium (B1214612), a heavier isotope, can significantly slow down the rate of chemical reactions involving the cleavage of the carbon-hydrogen bond. youtube.comnih.gov This effect is a powerful tool for mechanistic studies.

Future research will focus on synthesizing a wider array of selectively deuterated compounds to probe the metabolic fate of drugs. By placing deuterium at specific sites on a molecule, researchers can identify "metabolic hotspots"—positions most susceptible to enzymatic degradation, often by cytochrome P450 (CYP) enzymes. nih.govnih.gov For instance, if deuteration at a particular position slows down the metabolism of a drug, it confirms that this site is a primary location for metabolic attack. This knowledge is invaluable for designing new drugs with improved pharmacokinetic profiles, such as a longer half-life or reduced formation of toxic metabolites. researchgate.netalfa-chemistry.com

This compound is primarily used as an internal standard in pharmacokinetic studies to ensure accurate quantification of the parent drug in biological samples. simsonpharma.com However, the principles of its design can be extended. Future work will involve creating deuterated analogs of various drug classes to investigate mechanisms such as:

Metabolic Switching: Determining if blocking one metabolic pathway through deuteration shunts the metabolism to alternative routes. nih.gov

Enzyme Reaction Mechanisms: Using KIE to understand the rate-limiting steps in enzymatic catalysis. nih.gov

Receptor Binding Kinetics: While isotopic substitution generally has a minimal effect on pharmacological activity, subtle changes can provide insights into drug-receptor interactions. researchgate.net

The strategic design of these novel deuterated probes will allow for a more nuanced understanding of how drugs are processed in the body, paving the way for more durable and safer therapeutics. nih.gov

Advanced Analytical Techniques for Comprehensive Deuterated Compound Analysis

The increasing sophistication of deuterated compounds necessitates parallel advancements in analytical techniques to ensure their quality, purity, and structural integrity. The presence of isotopic impurities, such as incompletely labeled molecules or misplaced deuterium atoms, can significantly affect the outcome of sensitive mechanistic or pharmacokinetic studies. bvsalud.org

High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of deuterated compound analysis. rsc.org

LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry): This technique is essential for determining the isotopic enrichment and purity of a compound like this compound. It can accurately measure the mass difference between the deuterated compound and its non-deuterated counterpart, allowing for the calculation of isotopic purity. rsc.org

NMR Spectroscopy: NMR is indispensable for confirming the precise location of the deuterium labels within the molecule. It verifies the structural integrity and ensures that the deuteration occurred at the intended positions. rsc.org

Future research will focus on refining these methods and developing new ones for even more comprehensive analysis. Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique that provides an exceptionally detailed description of isotopic composition, capable of identifying and quantifying a complex mixture of isotopomers, even at levels below 1%. acs.org Another area of development is the enhancement of data analysis workflows for Hydrogen-Deuterium Exchange (HDX) mass spectrometry, which is used to study protein dynamics and ligand binding. nih.gov

The table below summarizes key analytical techniques and their future directions in the context of deuterated compound analysis.

| Analytical Technique | Current Application for Deuterated Compounds | Future Research Direction |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound from complex mixtures (e.g., biological samples). alliedacademies.org | Integration with more sensitive detectors; development of chiral columns for separating deuterated enantiomers. |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and overall purity. rsc.org | Improved mass accuracy and resolution to better differentiate complex isotopologues; coupling with novel ionization techniques. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of deuterium label positions and structural integrity. rsc.org | Higher field magnets for greater sensitivity and resolution; advanced multi-dimensional NMR experiments for complex molecules. |

| Molecular Rotational Resonance (MRR) Spectroscopy | Highly accurate measurement of isotopic purity and composition of isotopomer mixtures. acs.org | Broader adoption for routine quality control; development of integrated thermolysis apparatus to prevent deuterium scrambling during analysis. acs.org |

Computational Chemistry and Deuterium Modeling in Structure-Activity Relationships

Computational chemistry is becoming an indispensable tool in modern drug discovery, and its application to deuterated compounds holds significant promise. By modeling the effects of deuterium substitution, researchers can predict changes in a molecule's properties and prioritize which analogs to synthesize, thereby saving considerable time and resources. alfa-chemistry.complos.org

Future research in this area will concentrate on developing more accurate predictive models for:

Kinetic Isotope Effects: Quantitatively predicting the magnitude of the KIE for specific metabolic reactions. This allows for a more targeted approach to slowing drug metabolism.

Pharmacokinetic (ADME) Profiles: Simulating how deuteration will impact a drug's absorption, distribution, metabolism, and excretion. researchgate.net For example, models can predict whether reducing the rate of metabolism will lead to a beneficial increase in drug exposure.

Structure-Activity Relationships (SAR): Molecular docking and other simulation techniques can be used to assess whether deuterium substitution alters the binding affinity of a drug to its target protein. plos.org While the structural perturbation from deuteration is minimal, computational models can explore subtle conformational changes. researchgate.net

Integrative modeling, which combines computational predictions with experimental data from techniques like HDX-MS, represents a particularly powerful approach. ed.ac.uksciprofiles.com This synergy allows for the refinement of computational models and leads to a more accurate atomic-resolution understanding of how a deuterated ligand interacts with its biological target. The development of specialized quantitative structure-activity relationship (mt-QSAR) models and chemogenomic methods will further facilitate the prediction of chemical-protein interactions for novel deuterated compounds. nih.gov

Expansion of Isotopic Labeling Applications in Environmental Fate Studies of Quaternary Ammonium (B1175870) Compounds

Isotopically labeled compounds like this compound are ideal tools for these environmental studies. wikipedia.orgresearchgate.net The use of stable isotopes provides a clear way to trace the path of a specific compound through complex environmental systems, such as soil, water, and sediment, without the complications of handling radioactive materials. battelle.orgtaylorfrancis.com

Future research will expand the use of deuterated QACs to:

Trace Transport and Distribution: By introducing a known amount of a labeled compound into a controlled environment (a mesocosm) or tracking its presence in the field, scientists can map its movement and identify where it accumulates. wikipedia.org

Elucidate Degradation Pathways: Analyzing samples over time can reveal the transformation products of the parent compound. The isotopic label helps to confirm that the detected metabolites originated from the compound of interest, allowing for the reconstruction of biodegradation or photodegradation pathways.

Quantify Persistence: Isotope dilution mass spectrometry, using the deuterated analog as an internal standard, allows for highly accurate quantification of the non-labeled QAC in environmental samples, helping to determine its environmental half-life.

The development of robust analytical methods, such as LC-ToF-MS, is critical for detecting and identifying QACs and their labeled analogs in complex environmental matrices. nih.gov These studies are essential for conducting accurate environmental risk assessments and developing strategies to mitigate the potential impact of these widely used chemicals.

常见问题

Q. What is the primary role of deuterium labeling in Ipratropium-d7 Bromide for pharmacokinetic studies?

this compound serves as a stable isotopic tracer to track metabolic pathways and quantify parent compounds and metabolites in biological matrices. Deuterium incorporation allows for differentiation between endogenous and exogenous molecules in mass spectrometry, enabling precise pharmacokinetic profiling. Researchers should use LC-MS/MS with deuterium-specific transitions (e.g., m/z shifts) to distinguish labeled and unlabeled species .

Q. How can researchers validate the purity of this compound in experimental preparations?

Purity validation requires reverse-phase HPLC with a C18 column (e.g., Nova-pak L1) and UV detection at 220 nm. Prepare a standard solution (0.5 mg/mL in mobile phase) and compare retention times (e.g., ~4.9 minutes for Ipratropium-d7) against related compounds (e.g., tropic acid at ~3.3 minutes). System suitability criteria include resolution ≥2.0 between adjacent peaks .

Q. What are the critical impurities to monitor in this compound synthesis?

Key impurities include Related Compound A (3-hydroxy-8-methyl-8-isopropyl-8-azoniabicyclo[3.2.1]octane), Related Compound B (8s stereoisomer), and Related Compound C (tropic acid). Use TLC (silica gel GF254, chloroform/methanol/ammonia 8:2:0.1) with a detection limit of 0.05 mg/mL to identify these impurities .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at room temperature (20–25°C) with desiccants to prevent hydration. Monitor water content via Karl Fischer titration, ensuring ≤0.5% w/w. Avoid prolonged exposure to light, as photodegradation may generate tropic acid derivatives .

Advanced Research Questions

Q. How can deuteration position influence the kinetic isotope effect (KIE) in this compound metabolism?

Deuteration at metabolically labile sites (e.g., N-methyl or ester groups) may reduce metabolic clearance due to KIE. To assess this, compare in vitro hepatic microsomal stability of deuterated vs. non-deuterated analogs. Use LC-HRMS to identify deuterium retention in metabolites, ensuring isotopic purity ≥98% (via isotopic abundance analysis) .

Q. What experimental strategies resolve co-eluting peaks in HPLC analysis of this compound and its isomers?

Optimize mobile phase composition (e.g., acetonitrile/phosphate buffer pH 3.0 gradient) or switch to a chiral column (e.g., Chiralpak AD-H) for stereoisomer separation. For co-eluting deuterated/non-deuterated pairs, employ high-resolution mass spectrometry (HRMS) with extracted ion chromatograms (XICs) for m/z-specific quantification .

Q. How do stereochemical differences in this compound impact mAChR subtype selectivity?

Synthesize enantiomerically pure stereoisomers (e.g., 8s vs. 8r) via chiral resolution and evaluate binding affinities using radioligand displacement assays (e.g., [³H]-NMS for M1/M2/M3 receptors). Compare IC50 values to determine stereospecificity. For example, the 8r isomer shows higher M3 receptor affinity (IC50 ~1.7 nM vs. 2.9 nM for M1) .

Q. What methodologies validate deuterium incorporation efficiency in this compound synthesis?

Use NMR (¹H and ²H) to confirm deuteration at seven positions. For quantitative analysis, perform isotope ratio mass spectrometry (IRMS) or LC-HRMS with isotopic pattern deconvolution. Ensure deuterium enrichment ≥99.5% to minimize isotopic dilution effects in tracer studies .

Q. How can researchers mitigate deuterium-related artifacts in in vivo pharmacodynamic studies?

Conduct parallel studies with non-deuterated Ipratropium Bromide to control for isotopic effects. Monitor bronchospasm relief in animal models (e.g., acetylcholine-induced COPD rats) and compare dose-response curves. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to isolate deuterium-specific impacts on bioavailability .

Q. What analytical approaches quantify degradation products of this compound under stress conditions?

Perform forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) and analyze products via UPLC-QTOF. For example, oxidative stress with H2O2 generates N-oxide derivatives, while alkaline hydrolysis produces tropic acid. Validate stability-indicating methods per ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。